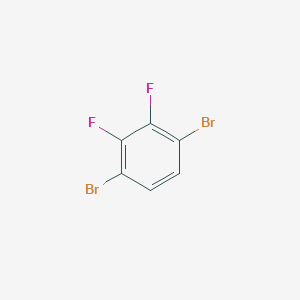

1,4-Dibromo-2,3-difluorobenzene

説明

Significance of Polyhalogenated Arenes as Advanced Chemical Building Blocks

Polyhalogenated arenes, which are aromatic hydrocarbons containing multiple halogen atoms, are fundamental building blocks in organic synthesis. ncert.nic.in Their significance stems from the unique reactivity imparted by the carbon-halogen (C-X) bond. Halogen atoms are more electronegative than carbon, creating a polarized bond where the carbon atom carries a partial positive charge, making it susceptible to nucleophilic attack. pw.live This inherent reactivity allows for the selective replacement of halogen atoms with other functional groups through various coupling reactions, providing a powerful tool for constructing complex molecules.

The presence of different halogens on the same aromatic ring, as seen in 1,4-Dibromo-2,3-difluorobenzene, offers orthogonal reactivity. This means that one type of halogen can be selectively reacted while the other remains intact, allowing for stepwise and controlled molecular assembly.

Furthermore, the incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. nih.gov Fluorine substitution can influence a molecule's acidity (pKa), lipophilicity, and metabolic stability. nih.gov In medicinal chemistry, for example, the introduction of fluorine can enhance a drug's efficacy and pharmacokinetic profile. nih.govnih.gov In materials science, fluorination is a key strategy for tuning the electronic properties of organic semiconductors. nih.gov The strategic placement of fluorine atoms can lower the energy levels of molecular orbitals, which is a critical aspect in the design of materials for electronic devices. researchgate.net

Overview of Strategic Research Domains Involving this compound

The unique structural and electronic properties of this compound make it a valuable intermediate in several key areas of research, most notably in medicinal chemistry and materials science. chemicalbook.com

Medicinal Chemistry: This compound serves as a precursor in the synthesis of biologically active molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs). chemicalbook.com NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV. nih.gov The development of new and effective NNRTIs is essential to combat the emergence of drug-resistant viral strains. nih.gov The difluorinated benzene (B151609) core provided by this compound can be a key structural motif in designing novel inhibitors with improved potency and resistance profiles.

Materials Science and Organic Electronics: this compound is also utilized in the synthesis of conjugated polymers for organic electronic applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). chemicalbook.comkennesaw.edu Conjugated polymers are organic macromolecules with alternating single and double bonds, which form a delocalized π-electron system responsible for their semiconductor properties.

In this context, this compound acts as a monomer that can be polymerized with other comonomers to create donor-acceptor (D-A) copolymers. nsf.gov The electron-withdrawing nature of the fluorine atoms helps to tune the electronic and optical properties of the resulting polymer, which is crucial for optimizing the performance of electronic devices. nsf.gov Research in this area aims to develop new organic semiconductors with high charge carrier mobilities and stability for applications in flexible displays, low-cost solar cells, and electronic sensors. nih.gov The synthesis of new polymers from building blocks like this compound is a fundamental step toward achieving these technological advancements. kennesaw.edu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dibromo-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXGEFSBDPGCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594083 | |

| Record name | 1,4-Dibromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156682-52-9 | |

| Record name | 1,4-Dibromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1,4 Dibromo 2,3 Difluorobenzene

Established Synthetic Pathways to 1,4-Dibromo-2,3-difluorobenzene

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, established pathways can be inferred from the synthesis of analogous compounds. The primary routes involve either the introduction of bromine atoms onto a pre-fluorinated benzene (B151609) ring or the modification of an already brominated and fluorinated precursor.

One of the most versatile and widely employed methods for introducing a bromo group onto an aromatic ring is the Sandmeyer reaction . synhet.com This reaction involves the diazotization of a primary aromatic amine, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom. synhet.com Although a direct synthesis of this compound via a double Sandmeyer reaction on a difluorodiaminobenzene precursor is not commonly reported, a sequential approach is feasible. This would likely start with a suitable difluoroaniline derivative.

Another fundamental approach is electrophilic aromatic bromination . This reaction introduces bromine onto the benzene ring using a brominating agent, often in the presence of a Lewis acid catalyst. nih.gov The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the ring. For a difluorinated benzene, the fluorine atoms are ortho-, para-directing but also deactivating. Careful control of reaction conditions is crucial to achieve the desired 1,4-dibromo substitution pattern and avoid the formation of other isomers.

Precursor Compounds and Their Derivatization in this compound Synthesis

The selection of the appropriate precursor is critical for the successful synthesis of this compound. Several potential starting materials can be derivatized to yield the target compound.

A plausible precursor is 1,2-difluorobenzene (B135520) . wikipedia.orgnih.gov Direct dibromination of 1,2-difluorobenzene would be a straightforward approach. However, controlling the regioselectivity to obtain the 1,4-dibromo isomer as the major product can be challenging due to the directing effects of the fluorine atoms.

Another strategic precursor is 1-bromo-2,3-difluorobenzene . chemicalbook.com This compound could be subjected to a second bromination step. The existing bromo and fluoro substituents would influence the position of the incoming bromine atom. Understanding the directing effects of these groups is essential for predicting the outcome of the reaction.

A more controlled, albeit potentially longer, route could involve starting with a difluoroaniline derivative, such as 3,4-difluoroaniline (B56902) . This precursor could first undergo a bromination reaction, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom. The initial bromination of 3,4-difluoroaniline would need to be regioselective to introduce the first bromine atom at the desired position.

Similarly, 2,3-difluoroaniline could serve as a starting material. This would likely involve an initial bromination, followed by diazotization and a Sandmeyer reaction to introduce the second bromine atom. The success of this route would depend on the ability to control the regioselectivity of the initial bromination step.

The table below summarizes potential precursor compounds and the key derivatization reactions required for the synthesis of this compound.

| Precursor Compound | Key Derivatization Steps |

| 1,2-Difluorobenzene | Direct Dibromination |

| 1-Bromo-2,3-difluorobenzene | Electrophilic Bromination |

| 3,4-Difluoroaniline | Bromination followed by Sandmeyer Reaction |

| 2,3-Difluoroaniline | Bromination followed by Sandmeyer Reaction |

Optimizing Reaction Conditions for Enhanced Yields and Purity of this compound

Achieving high yields and purity in the synthesis of this compound necessitates careful optimization of reaction conditions. Key parameters that influence the outcome of the synthesis include the choice of reagents, catalysts, solvents, temperature, and reaction time.

In electrophilic bromination reactions, the choice of the brominating agent and catalyst is paramount. Reagents such as N-bromosuccinimide (NBS) can offer milder reaction conditions compared to elemental bromine. nih.gov The selection of the Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and its concentration can significantly impact the reaction rate and selectivity. nih.gov Temperature control is also critical; lower temperatures often favor the formation of the thermodynamically more stable para-isomer.

For syntheses involving the Sandmeyer reaction , several factors can be optimized. The diazotization step, typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) and a strong acid, requires careful control to prevent the decomposition of the unstable diazonium salt. In the subsequent copper(I) bromide-mediated substitution, the purity of the copper salt and the choice of solvent can affect the yield. The use of co-solvents or phase-transfer catalysts may also enhance the reaction efficiency.

The following table outlines key parameters and their potential impact on the synthesis of this compound.

| Parameter | Influence on Reaction | Optimization Strategy |

| Brominating Agent | Reactivity and Selectivity | Use of milder reagents like NBS for better control. |

| Catalyst | Reaction Rate and Isomer Distribution | Screening different Lewis acids and optimizing their concentration. |

| Temperature | Reaction Rate and Selectivity | Lower temperatures may favor the desired para-isomer in electrophilic bromination. Strict temperature control during diazotization is crucial. |

| Solvent | Solubility of Reactants and Reaction Rate | Choice of an appropriate solvent that dissolves all reactants and is inert under reaction conditions. |

| Reaction Time | Conversion and Byproduct Formation | Monitoring the reaction progress to determine the optimal time for maximum conversion and minimal side reactions. |

Novel Synthetic Approaches to this compound and its Analogues

While traditional methods form the bedrock of synthesis for compounds like this compound, ongoing research explores novel and more efficient synthetic strategies. These modern approaches often focus on improving regioselectivity, reducing reaction steps, and employing more environmentally benign reagents.

One area of innovation involves the use of specialized catalysts in electrophilic bromination to achieve higher para-selectivity. For instance, the use of zeolites or other shape-selective catalysts could potentially direct the bromination of 1,2-difluorobenzene preferentially to the 4-position.

Furthermore, flow chemistry presents a promising platform for the synthesis of halogenated aromatics. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and enhanced safety, especially when dealing with potentially hazardous intermediates like diazonium salts.

Reaction Chemistry and Mechanistic Investigations of 1,4 Dibromo 2,3 Difluorobenzene

Cross-Coupling Reactions Involving 1,4-Dibromo-2,3-difluorobenzene

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of intricate molecular architectures. wikipedia.orgcommonorganicchemistry.comjsynthchem.com this compound serves as a versatile substrate in several of these key reactions.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, forming a new carbon-carbon single bond. wikipedia.orglibretexts.org This reaction is widely employed for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

In the context of this compound, Suzuki-Miyaura coupling offers a direct route to substituted 2,3-difluorobiphenyls and p-terphenyls. researchgate.netresearchgate.net The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) to activate the organoboron reagent. organic-chemistry.org

The reactivity of the C-Br bonds in this compound can be modulated to achieve either mono- or diarylation. By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to selectively substitute one or both bromine atoms. This controlled reactivity is crucial for the stepwise construction of more complex molecules. For instance, the synthesis of functionalized p-terphenyls has been achieved through sequential Suzuki couplings on dibromobenzene derivatives. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Coupling Partner | Product Type |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Arylboronic acid | Substituted 2,3-difluorobiphenyl |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | Vinylboronic acid | Substituted 2,3-difluorostyrene |

| PdCl₂(dppf) | Cs₂CO₃ | THF/Water | Potassium aryltrifluoroborate | Substituted 2,3-difluorobiphenyl |

This table presents generalized conditions based on typical Suzuki-Miyaura reactions. Specific conditions for this compound may vary.

Sonogashira Cross-Coupling Reactions of this compound Derivatives

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This transformation is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction is invaluable for the synthesis of arylalkynes and conjugated enynes. libretexts.org

For this compound, Sonogashira coupling provides a pathway to synthesize 1-(alkynyl)-4-bromo-2,3-difluorobenzenes or 1,4-bis(alkynyl)-2,3-difluorobenzenes. These products are important precursors for organic electronic materials and complex molecular frameworks. libretexts.org The reaction conditions generally involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) source like CuI, and a base like triethylamine (B128534) or diisopropylamine. libretexts.orgwikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

The differential reactivity of the two C-Br bonds allows for selective mono-alkynylation under carefully controlled conditions, such as using a limited amount of the terminal alkyne. Subsequent coupling at the second C-Br bond with a different alkyne can lead to the synthesis of unsymmetrically substituted difluoro-di(alkynyl)benzenes.

Table 2: Typical Reagents for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Coupling Partner |

| Pd(PPh₃)₄ | CuI | Triethylamine (Et₃N) | THF or DMF | Terminal alkyne |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine (DIPA) | Toluene | Terminal alkyne |

| Pd₂(dba)₃ / Ligand | None (Copper-free) | Cs₂CO₃ | Dioxane | Terminal alkyne |

This table outlines common reagent combinations for the Sonogashira reaction. libretexts.orgwikipedia.orgnih.gov

Stille Coupling Reactions Utilizing this compound as a Precursor

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, such as an aryl halide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.org The catalytic cycle is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Using this compound as a precursor, the Stille reaction can be employed to form C-C bonds with various sp²-hybridized groups (aryl, vinyl, etc.) attached to the tin atom. wikipedia.org This allows for the synthesis of difluorinated biaryls and other conjugated systems. Typical catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with a phosphine ligand. libretexts.orgrsc.org Additives such as Cu(I) salts can sometimes accelerate the reaction. organic-chemistry.org

A significant challenge in Stille couplings is the stoichiometric tin byproducts, which can be toxic and difficult to remove. organic-chemistry.org However, methods for "tin-catalyzed" reactions, where the tin reagent is used in substoichiometric amounts and regenerated in situ, have been developed to mitigate this issue. msu.edu

Table 3: General Parameters for Stille Coupling

| Palladium Source | Ligand (if applicable) | Organometallic Reagent | Solvent |

| Pd(PPh₃)₄ | None | Aryl-Sn(n-Bu)₃ | Toluene |

| Pd₂(dba)₃ | P(o-tol)₃ | Vinyl-Sn(n-Bu)₃ | DMF |

| PdCl₂(PPh₃)₂ | AsPh₃ | Alkynyl-Sn(Me)₃ | Dioxane |

This table provides a general overview of Stille reaction components. wikipedia.orgrsc.org

Other Palladium-Catalyzed Coupling Reactions of this compound

Beyond the formation of C-C bonds, palladium catalysis is also instrumental in forming carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example, enabling the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for constructing the aniline (B41778) and arylamine motifs found in many pharmaceutical agents. wikipedia.orgorganic-chemistry.org

This compound can serve as the aryl halide partner in Buchwald-Hartwig amination to produce N-substituted 4-bromo-2,3-difluoroanilines or 1,4-diamino-2,3-difluorobenzene derivatives. The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, BINAP), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.orgbeilstein-journals.org The choice of ligand and base is critical for achieving high yields and accommodating a broad range of amine coupling partners, including primary and secondary amines. libretexts.orgamazonaws.com

Regioselectivity and Site-Selective Transformations of this compound

A key feature of the chemistry of this compound is the potential for regioselectivity in its reactions. The two bromine atoms are in non-equivalent chemical environments due to the unsymmetrical placement of the two fluorine atoms. This difference allows for the selective reaction at one C-Br bond over the other.

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally favored at the more electron-deficient or less sterically hindered C-X bond. rsc.org For this compound, the C4-Br bond is flanked by a hydrogen and a fluorine atom, while the C1-Br bond is positioned between a hydrogen and the C2-fluorine. The strong electron-withdrawing inductive effect of the two adjacent fluorine atoms makes the C-Br bond at the C4 position more electron-deficient and thus generally more reactive towards oxidative addition by a Pd(0) catalyst.

This inherent difference in reactivity allows for site-selective mono-functionalization. For example, in a Suzuki-Miyaura or Sonogashira coupling with one equivalent of the coupling partner, the reaction is expected to occur preferentially at the C4 position. rsc.orglibretexts.org The resulting mono-substituted product, 1-aryl(or alkynyl)-4-bromo-2,3-difluorobenzene, can then be used in a subsequent, different coupling reaction to introduce a second, distinct functional group at the C1 position, leading to the synthesis of unsymmetrically substituted difluorobenzene derivatives.

Directing Effects of Halogen Substituents on Electrophilic Aromatic Substitution

While cross-coupling reactions occur at the carbon-halogen bonds, electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The halogen substituents on the this compound ring exert significant influence on the rate and regiochemistry of any potential EAS reactions on its derivatives.

Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (due to their high electronegativity) and electron-donating through the resonance effect (due to their lone pairs). jmu.edu For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups, meaning the aromatic ring is less reactive towards electrophiles than benzene (B151609) itself.

However, despite being deactivators, halogens are ortho, para-directors. This is because the resonance donation of a lone pair can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack at the ortho and para positions. This stabilization is not possible for attack at the meta position.

In the case of a mono-substituted product like 4-aryl-1-bromo-2,3-difluorobenzene, there are two available hydrogen atoms for substitution. The directing effects of the four halogen substituents and the aryl group would collectively determine the position of a subsequent electrophilic attack. The powerful inductive effect of the fluorine atoms would strongly deactivate the ring, making such reactions challenging.

Selective Functionalization of Bromine versus Fluorine Positions in this compound

The selective functionalization of halogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. In the case of this compound, the presence of two different types of halogen atoms—bromine and fluorine—on the benzene ring offers opportunities for selective reactions, primarily by exploiting the differences in their reactivity.

Generally, the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-fluorine (C-F) bond. This inherent difference in bond strength and reactivity allows for the selective cleavage of the C-Br bond under conditions where the C-F bond remains intact. This principle is widely applied in various transformations, including metal-halogen exchange and cross-coupling reactions. For instance, organolithium reagents or Grignard reagents can selectively displace a bromine atom through a halogen-metal exchange reaction, leaving the fluorine atoms untouched. wikipedia.orgnih.gov This generates a reactive organometallic intermediate that can then be quenched with a variety of electrophiles to introduce a new functional group at the original site of the bromine atom.

Conversely, the functionalization of the C-F bond in the presence of a C-Br bond is significantly more challenging and less common. The strength of the C-F bond makes it largely unreactive to many reagents that would readily cleave a C-Br bond. However, under specific and often harsh conditions, such as those employed in certain nucleophilic aromatic substitution (SNAr) reactions, the fluorine atoms can be displaced. The high electronegativity of fluorine can activate the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to an electron-withdrawing group. In this compound, the fluorine atoms are adjacent to each other, which can influence the electronic properties of the ring and its susceptibility to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of electron-deficient aromatic rings. In this type of reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction.

While specific studies detailing the NaH-promoted nucleophilic alkoxylation of this compound are not extensively documented in the provided search results, the general principles of such reactions can be inferred. Sodium hydride (NaH) is a strong base commonly used to deprotonate alcohols to form the corresponding alkoxide nucleophiles. These alkoxides can then participate in SNAr reactions with activated aryl halides.

In the context of this compound, an alkoxide generated by NaH would be expected to attack the aromatic ring. The fluorine atoms, being highly electronegative, would activate the ring towards nucleophilic attack. The reaction would likely proceed via the formation of a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the fluorine and bromine substituents. The subsequent departure of one of the leaving groups—either a bromide or a fluoride (B91410) ion—would yield the final alkoxylated product. The regioselectivity of this reaction would depend on the relative ability of the bromine and fluorine atoms to act as leaving groups and the stability of the various possible Meisenheimer intermediates.

The reactivity and regioselectivity of SNAr reactions are governed by a combination of stereic and electronic factors. In this compound, the arrangement of the four halogen substituents creates a unique electronic landscape that influences its susceptibility to nucleophilic attack.

Electronic Effects: The two fluorine atoms are potent electron-withdrawing groups due to their high electronegativity. This electron-withdrawing effect is most pronounced at the ortho and para positions relative to the fluorine atoms. Consequently, the carbon atoms bonded to the fluorine atoms (C2 and C3) and the carbon atom para to one of the fluorines (C5, which is also bonded to a bromine) are rendered more electrophilic and thus more susceptible to nucleophilic attack. The bromine atoms also exert an electron-withdrawing inductive effect, albeit weaker than that of fluorine.

Leaving Group Ability: The rate of an SNAr reaction is also dependent on the ability of the leaving group to depart from the Meisenheimer complex. Generally, better leaving groups are those that are more stable as anions. In terms of halide ions, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend suggests that a bromide ion would be a better leaving group than a fluoride ion.

Steric Hindrance: The approach of the nucleophile to the aromatic ring can be influenced by steric hindrance from the substituents. In this compound, the two adjacent fluorine atoms and the two bromine atoms create a somewhat crowded environment. However, the positions available for nucleophilic attack are the carbon atoms bearing the halogens, and the steric bulk of the incoming nucleophile would play a significant role in determining the reaction's feasibility and regioselectivity.

Halogen-Metal Exchange Reactions and Directed ortho-Metalation in this compound Chemistry

Halogen-metal exchange and directed ortho-metalation (DoM) are powerful synthetic tools for the regioselective functionalization of aromatic compounds. organic-chemistry.orgbaranlab.orgharvard.edu

Halogen-Metal Exchange: This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a metal, most commonly lithium. wikipedia.orgias.ac.in This is typically achieved by treating the aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. tcnj.eduprinceton.edu In the case of this compound, the C-Br bonds are significantly more susceptible to this exchange than the C-F bonds. princeton.edu This selectivity allows for the generation of a mono-lithiated or di-lithiated intermediate, depending on the stoichiometry of the organolithium reagent used. These lithiated species are highly reactive nucleophiles and can be trapped with a wide range of electrophiles to introduce new substituents at the positions formerly occupied by the bromine atoms. The general rate of exchange follows the trend I > Br > Cl. princeton.edu

Directed ortho-Metalation (DoM): DoM is a process where a substituent on an aromatic ring, known as a directed metalation group (DMG), directs the deprotonation of a nearby ortho-proton by an organolithium base. organic-chemistry.orgbaranlab.org This results in the formation of an ortho-lithiated species. While this compound itself does not possess a classical strong DMG, the fluorine atoms can act as moderate directing groups. organic-chemistry.org However, in a molecule with both bromine and fluorine substituents, halogen-metal exchange at the C-Br bond is generally a much faster and more favorable process than DoM directed by the fluorine atoms. Therefore, when reacting this compound with an organolithium reagent, halogen-metal exchange is the expected predominant pathway. wikipedia.org

| Reaction Type | Reagent | Expected Outcome with this compound |

| Halogen-Metal Exchange | 1 eq. n-BuLi | Monolithiation at one of the bromine positions |

| Halogen-Metal Exchange | 2 eq. n-BuLi | Dilithiation at both bromine positions |

| Directed ortho-Metalation | Organolithium Base | Unlikely to be the primary pathway |

Radical Reactions and Photochemical Transformations of this compound

While the ionic reactions of this compound are more commonly exploited, radical and photochemical transformations offer alternative pathways for its functionalization.

Radical Reactions: Aromatic compounds can participate in radical reactions, often initiated by radical initiators or photolysis. The C-Br bonds in this compound are weaker than the C-F and C-H bonds and are therefore more susceptible to homolytic cleavage to form an aryl radical. This radical species can then participate in various radical chain reactions or be trapped by radical scavengers. For example, radical addition reactions to olefins can be initiated by the homolysis of the C-Br bond. nih.gov

Photochemical Transformations: Upon absorption of ultraviolet (UV) light, this compound can be excited to a higher energy electronic state. This excited state can undergo various photochemical transformations, including the homolytic cleavage of a C-Br bond to generate an aryl radical and a bromine radical. These radicals can then initiate further reactions. The specific products of such photochemical reactions would depend on the reaction conditions, including the solvent and the presence of other reactive species.

Catalytic Transformations Mediated by this compound Derivatives

While this compound itself is a substrate rather than a catalyst, its derivatives can play crucial roles in catalytic transformations. By functionalizing the bromine positions through reactions like halogen-metal exchange followed by quenching with an appropriate electrophile, one can introduce ligands or catalytically active moieties onto the 2,3-difluorobenzene scaffold.

For instance, the introduction of phosphine or N-heterocyclic carbene (NHC) precursors at the 1- and 4-positions would create bidentate ligands. The unique electronic properties of the 2,3-difluorinated aromatic backbone can influence the steric and electronic properties of these ligands, which in turn can modulate the reactivity and selectivity of metal complexes formed from them. These tailored ligands could find applications in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, potentially leading to catalysts with enhanced activity, stability, or selectivity. The electron-withdrawing nature of the fluorine atoms would be expected to make the resulting ligands more electron-poor, which can have a significant impact on the catalytic cycle.

Applications of 1,4 Dibromo 2,3 Difluorobenzene in Advanced Organic Synthesis

1,4-Dibromo-2,3-difluorobenzene as a Versatile Building Block for Complex Molecules

This compound is a specialized building block used in the synthesis of intricate molecular architectures, particularly in materials science and medicinal chemistry. cymitquimica.comamericanelements.com The presence of two reactive bromine atoms allows for sequential or simultaneous functionalization through various cross-coupling reactions, while the two fluorine atoms impart unique electronic properties, stability, and lipophilicity to the final molecule. jmu.edutcichemicals.com

This compound is particularly significant in the synthesis of liquid crystals and conjugated polymers. chemicalbook.combeilstein-journals.org Fluorinated motifs, such as the 2,3-difluoroaryl unit provided by this building block, are crucial in designing liquid crystals with specific dielectric anisotropy, a key property for modern display technologies. beilstein-journals.orgnih.gov The rigidity and electronic nature of the difluorinated phenyl ring can be incorporated into larger structures to fine-tune their mesogenic phases and electro-optical behaviors. colorado.edursc.org

Furthermore, it is a precursor for creating poly(arylene ethynylene)s (PAEs), a class of conjugated polymers studied for their optoelectronic applications. researchgate.net The dibromo functionality allows it to act as a monomer in polymerization reactions, such as Sonogashira cross-coupling, to form the rigid-rod polymer backbone characteristic of PAEs.

Table 1: Examples of Complex Molecules Synthesized Using this compound

| Class of Molecule | Synthetic Application | Relevant Properties Conferred by Building Block |

|---|---|---|

| Liquid Crystals | Serves as a core structural unit. beilstein-journals.org | Introduces polarity and influences dielectric anisotropy. beilstein-journals.orgnih.gov |

| Conjugated Polymers | Acts as a monomer in polymerization reactions. chemicalbook.comresearchgate.net | Imparts thermal stability and specific electronic properties. cymitquimica.com |

| Pharmaceuticals | Used as an intermediate for biologically active compounds. chemicalbook.com | The difluoro-moiety can enhance metabolic stability and binding affinity. tcichemicals.com |

| Agrochemicals | Employed as a precursor in agrochemical synthesis. cymitquimica.com | Fluorine substitution can increase efficacy and bioavailability. tcichemicals.com |

Synthesis of Fluorinated Aryl Compounds from this compound

The primary utility of this compound in synthesizing other fluorinated aryl compounds lies in the high reactivity of its carbon-bromine bonds, which are amenable to a variety of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions allow for the precise introduction of new carbon-carbon or carbon-heteroatom bonds at the 1- and 4-positions, while preserving the core 2,3-difluorobenzene structure. This methodology is central to creating a library of complex fluorinated molecules that are otherwise difficult to synthesize. jmu.edu

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids or their esters to form fluorinated biaryl compounds. researchgate.netscielo.br This is a powerful method for constructing the core structures of many liquid crystals and pharmaceutical agents.

Sonogashira Coupling: Reaction with terminal alkynes to produce fluorinated aryl alkynes. These products are fundamental building blocks for poly(arylene ethynylene)s and other materials with applications in organic electronics. researchgate.net

Stille Coupling: Utilizes organotin reagents to form new C-C bonds, offering an alternative route for vinylation and allylation. nih.gov

Hiyama Coupling: Employs organosilicon reagents for C-C bond formation, valued for its tolerance of a wide range of functional groups. nih.gov

These reactions can often be performed regioselectively, allowing for the stepwise functionalization of the two bromine atoms to build unsymmetrical fluorinated aryl derivatives. This compound is notably used in the synthesis of conjugated polymers for organic photovoltaics and in the preparation of non-nucleoside reverse transcriptase inhibitors. chemicalbook.com

Table 2: Cross-Coupling Reactions for Synthesizing Fluorinated Aryl Compounds

| Reaction Name | Coupling Partner | Resulting Functional Group | Example Application |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Alkyl | Synthesis of fluorinated biaryls for liquid crystals. researchgate.net |

| Sonogashira | R-C≡CH | Alkynyl | Preparation of monomers for conjugated polymers. researchgate.net |

| Hiyama | R-Si(OR')₃ | Aryl, Alkyl, Vinyl | Creation of diverse monofluoroalkenes. nih.gov |

| Stille | R-Sn(Alkyl)₃ | Vinyl, Allyl | Vinylation and allylation of the aromatic core. nih.gov |

Preparation of Functionalized Benzene (B151609) Derivatives through this compound Intermediate

This compound serves as an exemplary intermediate for crafting a wide range of functionalized benzene derivatives. cymitquimica.comnumberanalytics.com Its utility extends beyond simply elongating the carbon skeleton; the bromine atoms can be transformed into a variety of other functional groups through well-established synthetic protocols. This flexibility makes it a valuable scaffold for building substituted benzene rings that are incorporated into larger, more complex target molecules like pharmaceuticals and agrochemicals. cymitquimica.comchemicalbook.com

The transformation of the C-Br bonds is a key strategy. The bromine atoms can be converted into organolithium or Grignard reagents, which can then react with a host of electrophiles to introduce functionalities such as carboxyl groups, hydroxyl groups, or amines after further steps. Another powerful strategy involves converting the bromide into a boronic ester, creating a fluorinated aryl boronate derivative. researchgate.net This new intermediate can then participate in subsequent Suzuki-Miyaura coupling reactions, demonstrating the compound's role as a linchpin in multi-step synthetic sequences. researchgate.netscielo.br

Table 3: Transformation of Bromo Groups into Other Functionalities

| Reagent(s) | Intermediate Formed | Final Functional Group (after workup/reaction) |

|---|---|---|

| 1. n-BuLi or Mg 2. CO₂ | Organolithium/Grignard | Carboxylic Acid (-COOH) |

| 1. n-BuLi or Mg 2. Formaldehyde | Organolithium/Grignard | Hydroxymethyl (-CH₂OH) |

| Bis(pinacolato)diboron, Pd catalyst | Boronic Ester (-B(pin)) | Boronic Acid/Ester |

Multi-Step Synthesis Strategies Incorporating this compound

The true synthetic power of this compound is realized in multi-step synthesis strategies where the sequential and controlled functionalization of the two bromine atoms is required. chemicalbook.comyoutube.com Because the two C-Br bonds can be addressed independently under carefully controlled reaction conditions, chemists can design convergent synthetic routes to complex, unsymmetrically substituted aromatic compounds. google.com

A representative multi-step strategy might involve:

Monofunctionalization: A selective palladium-catalyzed cross-coupling, such as a Sonogashira reaction, is performed on this compound. By using a limited amount of the coupling partner and catalyst, a single bromine atom is replaced with an alkynyl group, yielding a 1-alkynyl-4-bromo-2,3-difluorobenzene intermediate.

Second Functionalization: The remaining bromine atom on this intermediate is then subjected to a different cross-coupling reaction, for example, a Suzuki-Miyaura coupling with an arylboronic acid. researchgate.net

Final Product: This sequence results in a complex, non-symmetrical 1-alkynyl-4-aryl-2,3-difluorobenzene.

This approach is fundamental in constructing molecules where precise positioning of different substituents around the fluorinated ring is essential for function, such as in targeted pharmaceuticals or advanced liquid crystal materials. chemicalbook.combeilstein-journals.orgrsc.org The ability to use this compound as a foundational scaffold for building molecular complexity step-by-step makes it an indispensable tool in modern organic synthesis. numberanalytics.com

Advanced Materials Science Research Involving 1,4 Dibromo 2,3 Difluorobenzene

Design and Synthesis of Conjugated Polymers for Organic Photovoltaics (OPVs) using 1,4-Dibromo-2,3-difluorobenzene

This compound is a key monomer used in the synthesis of conjugated polymers for organic photovoltaic applications. chemicalbook.com The introduction of fluorine atoms into the polymer backbone is a well-established strategy to modulate the optoelectronic properties of these materials.

Fluorinated Benzothiadiazole (FBT) Based Polymers for Solar Cells

The synthesis of these FBT-based polymers often involves the copolymerization of a fluorinated benzothiadiazole derivative with various donor units. While direct fluorination of benzothiadiazole can be challenging, the use of fluorinated starting materials like this compound provides a strategic route to incorporate fluorine into the polymer structure. For instance, this compound can be used to synthesize fluorinated dithienobenzothiadiazole (DTBT) comonomers. researchgate.net

Engineering Polymer Backbone for Enhanced Photovoltaic Performance

The strategic placement of fluorine atoms on the polymer backbone is a powerful tool for fine-tuning the electronic and morphological properties of conjugated polymers for optimal photovoltaic performance. The introduction of fluorine can influence the polymer's energy levels, bandgap, and molecular packing, all of which are critical factors in determining the efficiency of an organic solar cell.

For example, the use of this compound as a building block allows for precise control over the location of fluorine atoms. This is crucial because the regiochemistry of fluorination significantly impacts the polymer's properties. The electronegativity of fluorine atoms can lower both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, which can lead to a higher open-circuit voltage in the corresponding solar cell device.

Influence of Fluorine Regiochemistry on Polymer Properties and Device Efficiency

The specific placement of fluorine atoms on the aromatic rings of a conjugated polymer, known as regiochemistry, has a profound effect on the material's properties and the efficiency of the resulting photovoltaic devices. Different isomers of difluorinated monomers, such as this compound versus 1,4-dibromo-2,5-difluorobenzene, will lead to polymers with distinct characteristics. biosynth.com

The positioning of fluorine atoms influences the intramolecular and intermolecular interactions, which in turn affects the polymer's backbone planarity, solubility, and solid-state packing. These factors directly impact the charge transport properties and the morphology of the polymer-fullerene blend in the active layer of a solar cell. For instance, the specific arrangement of fluorine atoms can induce stronger π-π stacking, facilitating more efficient charge transport.

| Property | This compound | 1,4-Dibromo-2,5-difluorobenzene |

| CAS Number | 156682-52-9 chemspider.comnih.gov | 327-51-5 sigmaaldrich.comnist.gov |

| Molecular Formula | C₆H₂Br₂F₂ chemspider.comamericanelements.com | C₆H₂Br₂F₂ sigmaaldrich.comnist.gov |

| Boiling Point | 212 °C at 760 mmHg americanelements.com | 96 °C at 20 mmHg sigmaaldrich.com |

| Melting Point | Not Available americanelements.com | 60-62 °C sigmaaldrich.com |

Electronic Materials and Liquid Crystal Displays Derived from this compound

The unique properties of this compound make it a valuable precursor for the synthesis of novel electronic materials and components for liquid crystal displays (LCDs). The presence of both bromine and fluorine atoms on the benzene (B151609) ring allows for a variety of chemical modifications, leading to materials with tailored electronic and optical characteristics.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. escholarship.orgresearchgate.net The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with specific pore sizes, shapes, and chemical functionalities, making them promising for applications in gas storage, separation, and catalysis. researchgate.net

While direct use of this compound as a linker is uncommon due to the C-Br bonds' typical reactivity in coupling reactions rather than coordination, its derivatives play a crucial role. The dibromo functionality allows for the synthesis of dicarboxylic acids or other multitopic ligands through reactions like Grignard reactions followed by carboxylation or various cross-coupling reactions. These tailored ligands, which retain the difluoro-substituted phenyl core, can then be used to construct MOFs. The fluorine atoms within the framework's pores can influence the adsorption properties for specific molecules. For instance, MOFs with fluorinated linkers have been shown to exhibit selective adsorption of fluoroarenes. escholarship.org

Supramolecular Assemblies and Crystal Engineering with this compound Analogues

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired structures and properties. nih.gov Analogues of this compound are instrumental in this field.

The bromine and fluorine atoms on the benzene ring can participate in various non-covalent interactions, such as halogen bonding (C-Br···X) and hydrogen bonding (C-H···F). These interactions, along with π-π stacking, can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The specific substitution pattern of the benzene ring dictates the directionality and strength of these interactions, allowing for precise control over the resulting supramolecular structure. For example, studies on related dibromobenzene derivatives have shown how different intermolecular interactions, such as C–Br···π and Br···Br interactions, can dominate the crystal packing. mdpi.com

Applications in Advanced Coatings and Other Functional Materials

Research has demonstrated that this compound is a key starting material for the synthesis of electron-deficient units, which are then copolymerized with electron-rich moieties to create donor-acceptor (D-A) conjugated polymers. This molecular design strategy is fundamental to developing materials with tailored band gaps and enhanced charge transport properties.

A notable application of this compound is in the synthesis of fluorinated benzothiadiazole (FBT) derivatives. These FBT units serve as potent electron acceptors in conjugated polymers designed for high-performance organic solar cells. The synthesis of the key intermediate, 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole (DFBT), has been successfully achieved starting from this compound. This was accomplished through a nitration reaction followed by subsequent chemical transformations to yield the desired difluorobenzothiadiazole monomer. rsc.org

In a specific study, a new electron-deficient building block, difluorobenzothiadiazole (FBT), was designed and synthesized for the first time, with the synthesis commencing from this compound. rsc.org This FBT monomer was then used to synthesize a low band gap polymer, P2 (poly[benzo[1,2-b:4,5-b']dithiophene-alt-5,6-difluoro-2,1,3-benzothiadiazole]), through a Stille coupling reaction with a benzo[1,2-b:4,5-b']dithiophene (BDT) donor unit. rsc.orgresearchgate.net The introduction of fluorine atoms was found to significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer compared to its non-fluorinated counterpart, a desirable characteristic for improving the open-circuit voltage (Voc) in organic solar cells. rsc.orgresearchgate.net

The photovoltaic properties of these polymers were investigated by fabricating bulk heterojunction solar cells. The device based on the fluorinated polymer P2, when blended with a fullerene acceptor ( mdpi.commdpi.com-phenyl-C71-butyric acid methyl ester, PC71BM), exhibited a power conversion efficiency (PCE) of up to 3.4% under simulated solar illumination (AM 1.5 G, 100 mW cm⁻²). rsc.org This performance highlights the significant role of the fluorinated building block derived from this compound in enhancing the efficiency of organic photovoltaic devices.

The following table summarizes the key findings from the research on the fluorinated polymer derived from this compound.

| Property | Polymer P1 (BT-based) | Polymer P2 (FBT-based) |

| Electron Deficient Unit | Benzothiadiazole (BT) | Difluorobenzothiadiazole (FBT) |

| HOMO Energy Level (eV) | -5.30 | -5.48 |

| LUMO Energy Level (eV) | -3.58 | -3.76 |

| Optical Band Gap (eV) | 1.72 | 1.72 |

| Melting Point (°C) | 270 | 310 |

| Power Conversion Efficiency (%) | Not Reported | 3.4 |

Data sourced from Li et al., Journal of Materials Chemistry, 2011. rsc.orgresearchgate.net

The research demonstrates that the incorporation of the difluorobenzothiadiazole unit, synthesized from this compound, leads to a polymer with a higher melting point, indicating enhanced thermal stability. rsc.orgresearchgate.net While the fluorination did not alter the optical band gap, it significantly lowered the frontier energy levels, which is a key factor in achieving higher open-circuit voltages in organic solar cells. rsc.orgresearchgate.net These findings underscore the importance of this compound as a precursor for developing next-generation functional materials for advanced coating and electronic applications.

Theoretical and Computational Studies of 1,4 Dibromo 2,3 Difluorobenzene and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, TD-B3LYP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-dibromo-2,3-difluorobenzene. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. Specifically, the B3LYP hybrid functional is often employed to investigate the electronic structure and reactivity of organic molecules.

DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For instance, calculations on similar molecules, such as benzothiazole (B30560) derivatives, have been used to analyze optimized geometries and vibrational spectra. In such studies, the B3LYP method with a suitable basis set like 6-311G(d,p) is often utilized. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules. This method is particularly useful for predicting electronic absorption spectra (UV-Vis spectra). For example, TD-DFT calculations have been successfully used to interpret the electronic transitions in various organic molecules, correlating well with experimental observations. nih.gov These calculations can identify the nature of electronic transitions, such as π→π∗ or n→π∗, which are crucial for understanding the photophysical properties of a compound. nih.gov

The reactivity of this compound can also be assessed using DFT-derived reactivity descriptors. These include electronegativity, chemical hardness, and the electrophilicity index, which are calculated from the energies of the frontier molecular orbitals. irjweb.com These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below, based on typical values for similar aromatic compounds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -5327.45 | Represents the total electronic energy of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | 1.85 | Indicates the overall polarity of the molecule, arising from the asymmetrical arrangement of electronegative F and Br atoms. |

| Chemical Hardness (η) (eV) | 2.35 | Measures the resistance to change in electron distribution or charge transfer. irjweb.com |

| Electronegativity (χ) (eV) | 4.12 | Indicates the molecule's ability to attract electrons. irjweb.com |

| Electrophilicity Index (ω) (eV) | 3.62 | Quantifies the global electrophilic nature of the molecule. irjweb.com |

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful techniques to study the interactions of this compound with other molecules or in a condensed phase. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

These simulations can be used to understand how this compound might interact with solvent molecules, surfaces, or biological macromolecules. The forces between molecules are described by a force field, which is a set of parameters that define the potential energy of a system of atoms or molecules. For more accurate simulations, machine-learned force fields based on high-level quantum chemical calculations can be employed. nih.gov

For instance, MD simulations could be used to study the self-assembly of this compound on a surface, which is relevant for applications in organic electronics. The simulations would reveal the preferred orientations and packing of the molecules, driven by a combination of van der Waals forces, electrostatic interactions, and halogen bonding.

Prediction of Regioselectivity and Reaction Pathways

Theoretical calculations are invaluable for predicting the regioselectivity of chemical reactions involving this compound. The positions of the bromine and fluorine atoms on the benzene (B151609) ring create a unique electronic landscape that directs incoming reagents to specific sites.

For example, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring, but their ability to donate a lone pair of electrons can influence the position of substitution. Computational studies can model the reaction intermediates and transition states for substitution at different positions on the ring. The calculated activation energies for each pathway would indicate the most likely product, thus predicting the regioselectivity.

A study on the synthesis of 1,3-difluorobenzenes from difluorocarbene and substituted cyclobutenes highlights the use of computational methods to investigate reaction mechanisms. The proposed cationic mechanism involves the formation of intermediates whose stability can be assessed computationally to predict the final product isomer. jmu.edu Similarly, for this compound, computational analysis of reaction intermediates in, for example, a nucleophilic aromatic substitution reaction, would clarify the preferred site of attack.

Conformational Analysis of this compound Derived Systems

While this compound itself is a rigid molecule, its derivatives, particularly those with flexible side chains, can exhibit different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

For instance, a study on the conformational analysis of 1,3-difluorinated alkanes demonstrated that the 1,3-difluoro motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium. nih.gov Similar principles would apply to derivatives of this compound, where the interactions between the halogenated ring and any side chains would dictate the preferred three-dimensional structure.

A hypothetical example of a conformational analysis of a derivative, such as 1-(2-aminoethyl)-4,5-dibromo-2,3-difluorobenzene, is shown in the table below.

Table 2: Hypothetical Conformational Analysis of a this compound Derivative

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Gauche | 60° | 0.0 | 65 |

| Anti | 180° | 0.8 | 30 |

| Eclipsed | 0° | 3.5 | 5 |

Investigations of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps in Materials Research

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule, particularly in the context of materials science. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. nih.gov

In materials research, the HOMO and LUMO levels of this compound and its derivatives are crucial for designing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The HOMO level corresponds to the ionization potential and relates to the ability of the material to donate an electron, while the LUMO level corresponds to the electron affinity and relates to its ability to accept an electron.

A small HOMO-LUMO gap generally indicates that a molecule is more reactive and can be more easily excited. mdpi.com The HOMO-LUMO gap can be tuned by modifying the chemical structure of the molecule, for example, by introducing electron-donating or electron-withdrawing groups. DFT calculations are routinely used to predict the HOMO and LUMO energies and the resulting band gap of new materials before they are synthesized. researchgate.net

The table below presents hypothetical HOMO, LUMO, and band gap energies for this compound, which are typical for halogenated aromatic compounds.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) | Significance in Materials Science |

|---|---|---|

| HOMO Energy | -6.5 | Relates to the electron-donating ability of the material. |

| LUMO Energy | -1.8 | Relates to the electron-accepting ability of the material. |

| HOMO-LUMO Gap | 4.7 | Determines the electronic excitation energy and influences the color and efficiency of OLEDs and the open-circuit voltage of OPVs. |

Advanced Analytical and Spectroscopic Techniques for Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1,4-Dibromo-2,3-difluorobenzene and its derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

In the ¹H NMR spectrum of a derivative of this compound, the chemical shifts (δ) of the aromatic protons are influenced by the presence of the bromine and fluorine substituents. The coupling constants (J) between adjacent protons and between protons and fluorine nuclei (J-coupling) provide critical data for determining the regiochemistry of substitution on the benzene (B151609) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the attached halogens. For instance, carbons bonded to fluorine atoms exhibit characteristic shifts and C-F coupling constants, which aid in their assignment.

¹⁹F NMR is a powerful technique for directly observing the fluorine nuclei. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying the effects of different substituents on the aromatic ring. rsc.org The observed coupling patterns between fluorine nuclei and between fluorine and hydrogen or carbon nuclei further confirm the molecular structure. In polymers derived from this compound, NMR is used to determine the microstructure, including stereochemistry and the presence of any defects. researchgate.netresearchgate.net

The following table summarizes typical NMR data that could be expected for a derivative of this compound, illustrating the type of information obtained from these experiments.

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) | Information Provided |

| ¹H | 7.0 - 8.0 | Doublet, Triplet, Multiplet | J(H-H), J(H-F) | - Position of protons on the aromatic ring- Regiochemistry of substitution |

| ¹³C | 110 - 150 | Singlet, Doublet, Triplet | J(C-F) | - Carbon framework- Position of substituents |

| ¹⁹F | -110 to -150 (vs. CFCl₃) | Singlet, Multiplet | J(F-F), J(F-H) | - Electronic environment of fluorine atoms- Confirmation of substitution pattern |

Note: The exact chemical shifts and coupling constants are dependent on the specific derivative and the solvent used.

X-ray Diffraction (XRD) for Solid-State Organization and Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound and its derivatives that can be crystallized, single-crystal XRD analysis provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions. aps.orgresearchgate.net

This technique is crucial for:

Unambiguous Structure Confirmation: XRD provides a definitive confirmation of the molecular structure, including the regiochemistry of the substituents on the benzene ring.

Analysis of Intermolecular Interactions: The data from XRD reveals how molecules pack in the solid state, highlighting non-covalent interactions such as halogen bonding (Br···Br, Br···F), π-π stacking, and C-H···F hydrogen bonds. These interactions are fundamental to understanding the material's bulk properties.

Correlation of Structure with Properties: The solid-state organization directly influences properties like melting point, solubility, and, in the case of materials derived from this compound, electronic properties.

The crystallographic data obtained from an XRD experiment includes the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice.

| Parameter | Description |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) ** | The angles formed by three connected atoms. |

| Torsion Angles (°) ** | The dihedral angles describing the conformation of the molecule. |

Cyclic Voltammetry for Electrochemical Properties and Energy Level Determination

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound. For materials synthesized from this compound, particularly conjugated polymers and organic electronic materials, CV is essential for determining their electrochemical behavior and estimating the energies of their frontier molecular orbitals (HOMO and LUMO). preprints.orgmdpi.comdtu.dk

In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) reveals the oxidation and reduction potentials of the analyte.

From the onset potentials of the oxidation (E_ox) and reduction (E_red) peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated using empirical equations, often referenced to a standard like ferrocene/ferrocenium (Fc/Fc⁺). researchgate.net

HOMO (eV) ≈ -[E_ox (vs. Fc/Fc⁺) + 4.8]

LUMO (eV) ≈ -[E_red (vs. Fc/Fc⁺) + 4.8]

The electrochemical band gap (E_g) can then be calculated as the difference between the LUMO and HOMO energy levels. researchgate.net This information is critical for designing and evaluating materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

| Parameter | Information Obtained | Significance in Materials Research |

| Oxidation Potential (E_ox) | The potential at which the compound loses electrons (is oxidized). | Relates to the HOMO energy level and the material's stability towards oxidation. |

| Reduction Potential (E_red) | The potential at which the compound gains electrons (is reduced). | Relates to the LUMO energy level and the material's electron-accepting ability. |

| Electrochemical Band Gap (E_g) | The difference between the LUMO and HOMO energy levels. | Determines the electronic and optical properties of the material. |

| Reversibility | Indicates the stability of the oxidized and reduced species. | Important for the long-term operational stability of electronic devices. |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. For conjugated materials derived from this compound, these techniques provide insight into how the compound absorbs and emits light.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum provides information about the electronic transitions from the ground state to excited states. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters obtained. The absorption edge can be used to estimate the optical band gap of the material.

Fluorescence Spectroscopy: This technique measures the emission of light from a substance that has absorbed light. It provides information about the excited state properties, including the emission wavelength (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F). These parameters are crucial for applications in OLEDs and fluorescent sensors.

| Technique | Parameter | Information Provided |

| UV-Vis Absorption | λ_max (nm) | Wavelength of maximum light absorption, related to the energy of electronic transitions. |

| ε (M⁻¹cm⁻¹) | Molar absorptivity, a measure of how strongly the compound absorbs light at a given wavelength. | |

| Optical Band Gap (eV) | Estimated from the absorption edge, corresponds to the HOMO-LUMO gap. | |

| Fluorescence | λ_em (nm) | Wavelength of maximum light emission. |

| Φ_F | Fluorescence quantum yield, the efficiency of the emission process. | |

| τ_F (ns) | Fluorescence lifetime, the average time the molecule spends in the excited state. |

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. It is used to determine the elemental composition of a molecule and to confirm the identity of reaction products.

For reactions involving this compound, HRMS is used to:

Confirm Product Identity: By providing a highly accurate mass measurement, HRMS can confirm the elemental formula of a synthesized compound, distinguishing it from other potential products with the same nominal mass.

Assess Purity: HRMS can detect the presence of impurities, even in small amounts, by identifying ions with different m/z values.

Elucidate Reaction Pathways: By identifying intermediates and byproducts, HRMS can provide insights into the mechanism of a chemical reaction.

The high resolution allows for the differentiation of isotopic patterns, which is particularly useful for compounds containing bromine, as it has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

Gas Permeation Chromatography (GPC) for Polymer Characterization

For polymeric materials synthesized using this compound as a monomer or building block, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the molecular weight distribution. lcms.cz

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. The output from the GPC instrument is a chromatogram that shows the distribution of molecular weights in the polymer sample.

Key parameters obtained from GPC include:

Number-Average Molecular Weight (M_n): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (M_w): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w / M_n). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.

This information is critical as the molecular weight and PDI of a polymer significantly influence its physical and mechanical properties, such as its viscosity, solubility, and film-forming ability.

| Parameter | Description |

| M_n | Number-average molecular weight. |

| M_w | Weight-average molecular weight. |

| PDI | Polydispersity index (M_w/M_n). |

Atomic Force Microscopy (AFM) for Morphological Studies in Materials Research

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of materials at the nanoscale. azom.com For thin films and coatings prepared from polymers or other materials derived from this compound, AFM provides valuable information about the surface topography and morphology. researchgate.netresearchgate.net

AFM operates by scanning a sharp tip over the surface of a sample. The interactions between the tip and the surface are measured and used to create a three-dimensional image of the surface.

AFM is used to characterize:

Surface Roughness: Quantifies the smoothness or roughness of a thin film, which can affect device performance.

Phase Segregation: In block copolymers or polymer blends, AFM can visualize the different domains of the constituent polymers.

Crystalline Domains: Can identify crystalline and amorphous regions in semi-crystalline polymer films.

Nanoscale Features: Can resolve nanoscale features and defects on the surface.

This morphological information is crucial for understanding how processing conditions affect the structure of thin films and how this structure, in turn, influences the material's electronic and optical properties.

| Measurement | Information Provided |

| Topography | A 3D map of the surface height. |

| Phase Imaging | Provides contrast based on differences in material properties like adhesion and viscoelasticity. |

| Roughness Analysis | Quantitative measures of surface roughness (e.g., root-mean-square roughness). |

Environmental Fate and Impact Research of Halogenated Benzenes, Including 1,4 Dibromo 2,3 Difluorobenzene

Studies on Degradation Pathways and Mechanisms

The breakdown of halogenated benzenes in the environment is a critical factor in determining their persistence and potential for long-term impact. Research has explored various degradation mechanisms, both biotic and abiotic.

Microbial degradation is a key pathway for the breakdown of many halogenated aromatic compounds. nih.gov Studies have shown that certain bacteria and fungi possess the enzymatic machinery to dehalogenate these substances, which is a crucial first step in their metabolism. nih.gov This process can occur under both aerobic and anaerobic conditions. nih.gov Under aerobic conditions, oxygenolytic mechanisms are often employed, while reductive dehalogenation is more common in anaerobic environments. nih.gov The specific enzymes and genetic pathways involved in the degradation of compounds like halogenated phenols, benzoic acids, and benzenes have been identified and studied in detail. nih.gov However, biotransformation reactions can sometimes lead to the formation of metabolites that are more toxic or recalcitrant than the parent compound. nih.gov

Electron beam irradiation is another method that has been investigated for the degradation of halogenated benzenes in aqueous solutions. tandfonline.comresearchgate.net This process involves the use of high-energy electrons to induce chemical reactions that break down the contaminant. Studies have shown that the efficiency of degradation is influenced by factors such as the radiation dose and the pH of the solution. researchgate.net Research on bromobenzene (B47551) and various chlorobenzenes indicated that the dehalogenation and degradation efficiency follows the order: bromobenzene > 1,2,4-trichlorobenzene (B33124) > p-dichlorobenzene > chlorobenzene. tandfonline.comresearchgate.net The final products of this degradation process are typically benzene (B151609) and diphenyl. tandfonline.comresearchgate.net

Table 1: Factors Affecting the Degradation of Halogenated Benzenes

| Degradation Method | Influencing Factors | Outcome/Observation |

| Microbial Degradation | Presence of specific bacteria/fungi, Aerobic/Anaerobic conditions | Dehalogenation and ring cleavage. Potential for formation of more toxic metabolites. nih.gov |

| Electron Beam Irradiation | Electron beam dose, Initial pH, Type of halogen | Dehalogenation and degradation to benzene and diphenyl. Brominated compounds degrade faster than chlorinated ones. tandfonline.comresearchgate.net |

Environmental Behavior and Transport of 1,4-Dibromo-2,3-difluorobenzene

The environmental transport of a chemical compound dictates its distribution across different environmental compartments, including air, water, and soil. For halogenated benzenes, properties such as volatility, water solubility, and the tendency to adsorb to soil and sediment particles are key determinants of their movement.